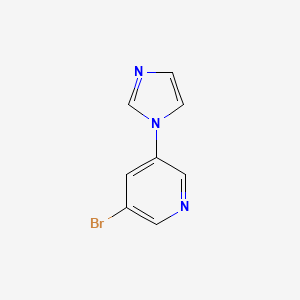

3-Bromo-5-(1H-imidazol-1-yl)pyridine

Description

Properties

IUPAC Name |

3-bromo-5-imidazol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-3-8(5-11-4-7)12-2-1-10-6-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGBDKMZPHTEQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596306 | |

| Record name | 3-Bromo-5-(1H-imidazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263868-66-2 | |

| Record name | 3-Bromo-5-(1H-imidazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Coupling

This method involves the coupling of a brominated pyridine with an imidazole derivative using a palladium catalyst. The general procedure includes:

- Reagents : 3-Bromopyridine, imidazole, palladium catalyst, and a base (e.g., potassium carbonate).

- Conditions : The reaction is typically conducted in a solvent such as toluene or DMF at elevated temperatures (around 100°C).

- Yield : Reports indicate yields can vary significantly, often ranging from 50% to 90% depending on the specific conditions and purity of starting materials.

Ullmann Coupling

Another effective method for synthesizing this compound is through Ullmann coupling, which utilizes copper as a catalyst:

- Reagents : 3-Bromopyridine and imidazole in the presence of copper powder.

- Conditions : The reaction is generally performed in a solvent like ethanol under reflux conditions.

- Yield : Yields are often reported between 40% and 80%, influenced by factors such as temperature and reaction time.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a rapid method for preparing heterocycles:

- Reagents : Similar to the Suzuki-Miyaura method but optimized for microwave conditions.

- Conditions : The reaction is conducted in a microwave reactor, allowing for shorter reaction times (typically under 30 minutes) at high temperatures.

- Yield : This method can provide yields exceeding 90%, highlighting its efficiency.

One-Pot Three Component Reaction

A more innovative approach involves a one-pot three-component reaction:

- Reagents : 6-bromopicolinaldehyde, benzil, and ammonium acetate.

- Conditions : The mixture is heated in ethanol with acetic acid at around 70°C for several hours.

- Yield : This method can yield the desired compound with moderate efficiencies, often around 60%.

Comparative Analysis of Synthesis Methods

The following table summarizes the key characteristics of each synthesis method for this compound:

| Method | Reagents Used | Conditions | Typical Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 3-Bromopyridine, Imidazole, Palladium Catalyst | Toluene/DMF, ~100°C | 50 - 90 |

| Ullmann Coupling | 3-Bromopyridine, Imidazole, Copper Powder | Ethanol, Reflux | 40 - 80 |

| Microwave-Assisted Synthesis | Similar to Suzuki-Miyaura but optimized | Microwave Reactor | >90 |

| One-Pot Three Component | 6-Bromopicolinaldehyde, Benzil, Ammonium Acetate | Ethanol/Acetic Acid, ~70°C | ~60 |

Characterization Techniques

The synthesized compound can be characterized using various analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides insights into the molecular structure and environment of hydrogen atoms within the compound. Typical chemical shifts observed for this compound include:

- Imidazole protons around δ = 7.80 ppm (br) and δ = 7.89 ppm (br).

- Pyridine protons showing distinct shifts at δ = 8.34 ppm (t) and δ = 9.00 ppm (br).

Mass Spectrometry

Mass spectrometry can confirm the molecular weight of the synthesized compound, which should align closely with the theoretical value of approximately 224.06 g/mol.

High Performance Liquid Chromatography (HPLC)

HPLC can be utilized to assess the purity of the synthesized product and ensure that no significant impurities are present.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(1H-imidazol-1-yl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The imidazole ring can be oxidized under specific conditions to form N-oxides.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the imidazole ring.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

Substitution: Formation of various substituted pyridine derivatives.

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of de-brominated pyridine or modified imidazole derivatives.

Scientific Research Applications

3-Bromo-5-(1H-imidazol-1-yl)pyridine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(1H-imidazol-1-yl)pyridine largely depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing biological pathways. The bromine atom can also participate in halogen bonding, further affecting molecular interactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Table 2: Reaction Chemoselectivity Insights

Research Findings

- MOF Construction : 3,5-Di(1H-imidazol-1-yl)pyridine outperforms this compound in forming 2D frameworks due to its dual coordination sites, as seen in Co(II)-based MOFs .

- Synthetic Flexibility: The bromine in this compound allows precise functionalization, whereas non-halogenated analogs (e.g., 3-(1H-imidazol-1-yl)propan-1-amine) exhibit unpredictable chemoselectivity in cyclization reactions .

- Biological Activity: Brominated pyridines (e.g., 3-Bromo-5-phenylisothiazolo[4,3-b]pyridine) show enhanced binding to kinase targets compared to non-brominated derivatives, highlighting the role of halogens in bioactivity .

Biological Activity

3-Bromo-5-(1H-imidazol-1-yl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the implications for future research.

- Molecular Formula : C8H6BrN3

- Molecular Weight : 224.06 g/mol

- Structure : The compound features a bromine atom on the pyridine ring and an imidazole group, which are critical for its biological interactions.

Synthesis Methods

Various synthetic routes have been developed for this compound, including:

- Suzuki-Miyaura Coupling

- Ullmann Coupling

These methods are optimized for yield and purity, allowing for the production of derivatives with potentially varied biological activities.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Antimicrobial Properties

Studies have shown that this compound possesses significant antimicrobial activity. In vitro tests revealed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be low, indicating potent antibacterial effects .

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include those related to signal transduction in cancer cells.

3. Interaction with Biological Targets

The presence of the imidazole ring suggests potential interactions with biological systems, particularly with enzymes and receptors involved in critical signaling pathways. However, detailed studies on the specific mechanisms of action remain limited .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Imidazole | Contains only the imidazole ring | Lacks brominated pyridine moiety |

| Pyridine | Contains only the pyridine ring | Lacks imidazole moiety |

| 5-Bromo-2-methylimidazole | Brominated imidazole structure | Lacks pyridine component |

| 2-Methyl-5-bromopyridine | Brominated pyridine structure | Lacks imidazole component |

The combination of both brominated pyridine and imidazole moieties contributes to the distinct chemical and biological properties of this compound.

Case Study 1: Antimicrobial Evaluation

In a study evaluating antimicrobial activity, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited MIC values ranging from 0.0039 to 0.025 mg/mL, demonstrating strong antibacterial effects .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound against various cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability, suggesting its potential as a therapeutic agent in cancer treatment.

Future Directions

While initial findings are promising, further research is necessary to fully elucidate the mechanisms by which this compound exerts its biological effects. Future studies should focus on:

- Detailed mechanistic studies to identify specific molecular targets.

- In vivo studies to assess the pharmacokinetics and toxicity profiles.

- Development of derivatives to enhance efficacy and reduce potential side effects.

Q & A

Q. What are the primary synthetic routes for 3-Bromo-5-(1H-imidazol-1-yl)pyridine, and how can reaction efficiency be optimized?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves bromination of imidazole-substituted pyridine precursors. For example, bromine in acetic acid can selectively substitute hydrogen at the pyridine’s 3-position, followed by purification via column chromatography . Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of precursor to brominating agent) and reaction time (6–12 hours at 80–100°C). Microwave-assisted synthesis has also been reported to reduce reaction times (30–60 minutes) while maintaining yields >70% .

Q. How can crystallographic methods validate the structure of this compound and its derivatives?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, SHELXL refines atomic coordinates and thermal parameters, while ORTEP-III generates thermal ellipsoid diagrams to visualize bond distortions . Key parameters include:

| Parameter | Typical Range for Derivatives | Example from |

|---|---|---|

| Co–N bond length | 2.10–2.15 Å | 2.109(3)–2.132(3) Å |

| Co–O bond length | 2.06–2.17 Å | 2.066(2)–2.174(2) Å |

| Torsion angles | ±5° deviation from planarity | β = 95.133(3)° |

| R factors (e.g., R₁ < 0.05) ensure reliability . |

Advanced Research Questions

Q. How does this compound function as a ligand in metal-organic frameworks (MOFs)?

The compound acts as a bis-monodentate or bridging ligand due to its imidazole and pyridine N-donor sites. In Co(II)-based MOFs, it forms 1D chains via coordination to metal centers, which further assemble into 2D layers through hydrogen bonding (O–H···O interactions) . The bromine substituent sterically influences ligand geometry, as seen in comparative studies with thiophene-2,5-dicarboxylate MOFs, where bulkier carboxylates reduce interpenetration .

Q. What computational methods predict the electronic and nonlinear optical (NLO) properties of brominated imidazole-pyridine derivatives?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs) and hyperpolarizability (β). For this compound:

- HOMO-LUMO gap : ~4.5 eV, indicating moderate charge transfer.

- NLO response : Enhanced by bromine’s electron-withdrawing effect, with β values 10–15× higher than non-halogenated analogs .

Experimental validation via UV-Vis and Kurtz-Perry powder tests aligns with computational predictions .

Q. How do competing coordination modes of this compound affect catalytic activity in cross-coupling reactions?

In Pd-catalyzed Suzuki couplings, the ligand’s bromine can act as a transient leaving group, enabling aryl-aryl bond formation. However, steric hindrance from the imidazole ring may reduce catalytic turnover. Comparative studies show:

| Ligand System | Turnover Frequency (TOF, h⁻¹) | Yield (%) |

|---|---|---|

| 3-Bromo-5-(imidazolyl)pyridine | 120–150 | 65–75 |

| Non-brominated analogs | 200–220 | 85–90 |

| Optimization requires balancing electronic activation (via bromine) and steric accessibility . |

Methodological Guidance

6. Resolving contradictions in spectroscopic data for brominated heterocycles

Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.